methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the formyl group: This can be done via Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as DMF and POCl3.
Attachment of the 4-chlorophenylsulfanyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-chlorothiophenol.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as KMnO4 or H2O2.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The 4-chlorophenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Methyl 5-[(4-chlorophenyl)sulfanyl]-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 5-[(4-chlorophenyl)sulfanyl]-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(4-bromophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 5-[(4-methylphenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
- Methyl 5-[(4-nitrophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is unique due to the presence of the 4-chlorophenylsulfanyl group, which can impart specific electronic and steric properties that influence its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new materials and pharmaceutical agents.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)sulfanyl-4-formyl-1-phenylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-18(23)16-15(11-22)17(25-14-9-7-12(19)8-10-14)21(20-16)13-5-3-2-4-6-13/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSUJBMKLUZTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144126 | |
Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449778-53-4 | |
Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449778-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[(4-chlorophenyl)thio]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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